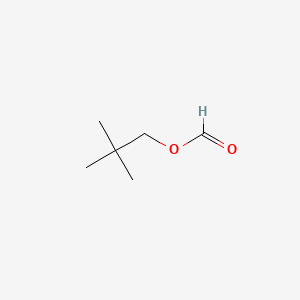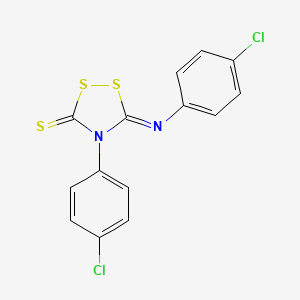
Cobalt;gold
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt-gold compounds are an intriguing class of materials that combine the unique properties of cobalt and gold. Cobalt is a transition metal known for its magnetic properties, high melting point, and catalytic activity. Gold, on the other hand, is renowned for its excellent conductivity, resistance to corrosion, and biocompatibility. When combined, these elements can form compounds with a wide range of applications in various fields, including catalysis, electronics, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cobalt-gold compounds can be achieved through various methods, including chemical vapor deposition, co-precipitation, and sol-gel techniques. One common method involves the reduction of cobalt and gold salts in the presence of a reducing agent such as sodium borohydride. The reaction conditions, such as temperature, pH, and concentration of reactants, can significantly influence the properties of the resulting compound.
Industrial Production Methods: In industrial settings, cobalt-gold compounds are often produced through large-scale chemical processes. These methods typically involve the use of high-purity cobalt and gold precursors, which are reacted under controlled conditions to ensure consistent quality and yield. Techniques such as electrochemical deposition and thermal decomposition are also employed to produce these compounds on an industrial scale.
化学反应分析
Types of Reactions: Cobalt-gold compounds can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, cobalt in the compound can be oxidized to form cobalt oxides, while gold can be reduced to its metallic state. Substitution reactions can also occur, where ligands attached to the cobalt or gold atoms are replaced by other chemical groups.
Common Reagents and Conditions: Common reagents used in the reactions of cobalt-gold compounds include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands like phosphines and amines. The reaction conditions, including temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of cobalt-gold compounds depend on the specific reaction conditions and reagents used. For instance, oxidation reactions can produce cobalt oxides and metallic gold, while reduction reactions can yield cobalt-gold nanoparticles. Substitution reactions can result in the formation of new cobalt-gold complexes with different ligands.
科学研究应用
Cobalt-gold compounds have a wide range of applications in scientific research. In chemistry, they are used as catalysts for various reactions, including hydrogenation and oxidation. In biology, these compounds are explored for their potential as antimicrobial agents and drug delivery systems. In medicine, cobalt-gold nanoparticles are investigated for their use in imaging and cancer therapy. Additionally, in industry, these compounds are utilized in the production of advanced materials for electronics and energy storage.
作用机制
The mechanism of action of cobalt-gold compounds depends on their specific application. In catalysis, the compounds facilitate chemical reactions by providing active sites for reactants to interact. In biological systems, cobalt-gold compounds can interact with cellular components, such as proteins and DNA, to exert their effects. The molecular targets and pathways involved in these interactions are often studied to understand the compound’s efficacy and potential side effects.
相似化合物的比较
Cobalt-gold compounds can be compared with other similar compounds, such as cobalt-silver and cobalt-platinum compounds. While cobalt-silver compounds also exhibit antimicrobial properties, cobalt-gold compounds are often preferred for their superior biocompatibility and stability. Cobalt-platinum compounds, on the other hand, are known for their excellent catalytic activity but are more expensive to produce. The unique combination of properties in cobalt-gold compounds, such as their magnetic and conductive characteristics, sets them apart from other similar materials.
List of Similar Compounds:- Cobalt-silver compounds
- Cobalt-platinum compounds
- Cobalt-nickel compounds
- Cobalt-copper compounds
属性
CAS 编号 |
12399-96-1 |
|---|---|
分子式 |
AuCo |
分子量 |
255.89976 g/mol |
IUPAC 名称 |
cobalt;gold |
InChI |
InChI=1S/Au.Co |
InChI 键 |
SFOSJWNBROHOFJ-UHFFFAOYSA-N |
规范 SMILES |
[Co].[Au] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


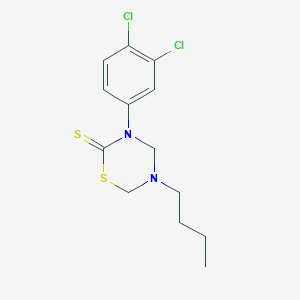
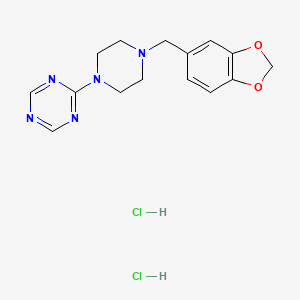
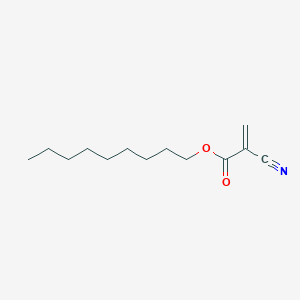
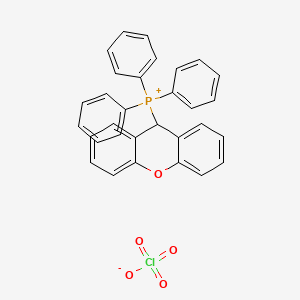
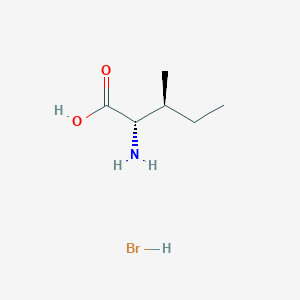
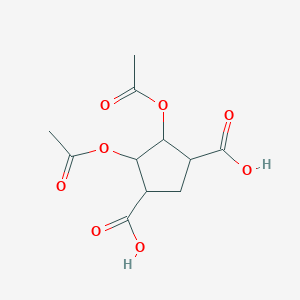
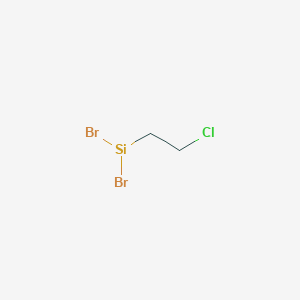
![3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadeca-2(4),7-diene](/img/structure/B14709560.png)
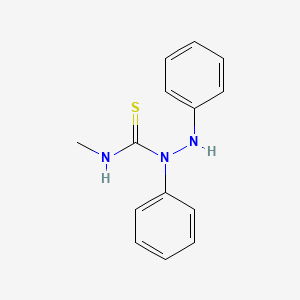
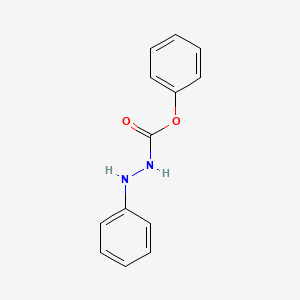

![1-(8-Chloro-10,11-dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine](/img/structure/B14709590.png)
